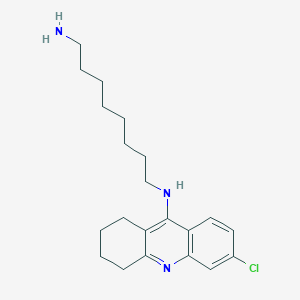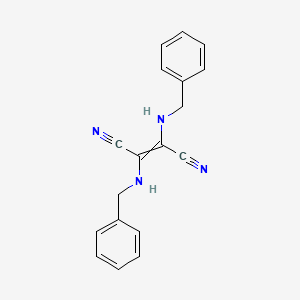
2,3-Bis(benzylamino)but-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(benzylamino)but-2-enedinitrile is an organic compound with the molecular formula C₁₈H₁₆N₄. It is known for its planar structure and π-stacking interactions, which make it an interesting subject for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzylamino)but-2-enedinitrile typically involves the reaction of benzylamine with maleonitrile under specific conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(benzylamino)but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the benzyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2,3-Bis(benzylamino)but-2-enedinitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism by which 2,3-Bis(benzylamino)but-2-enedinitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(benzylideneamino)but-2-enedinitrile
- 2,3-Bis(4-dialkylamino-2-hydroxybenzylidene)amino]but-2-enedinitrile
Uniqueness
2,3-Bis(benzylamino)but-2-enedinitrile is unique due to its specific structural features, such as the presence of benzylamino groups and the ability to form π-stacking interactions. These properties distinguish it from other similar compounds and contribute to its diverse applications in research and industry .
Propriétés
Numéro CAS |
674780-13-3 |
|---|---|
Formule moléculaire |
C18H16N4 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2,3-bis(benzylamino)but-2-enedinitrile |
InChI |
InChI=1S/C18H16N4/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10,21-22H,13-14H2 |
Clé InChI |
UJRWREKPQFJRGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=C(C#N)NCC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


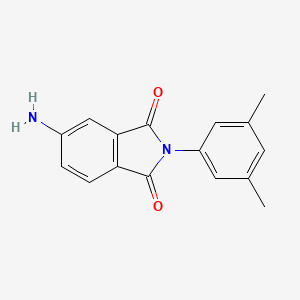
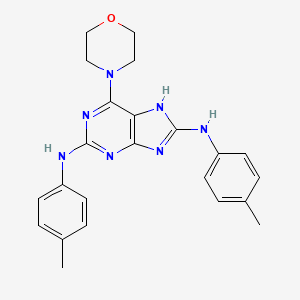
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
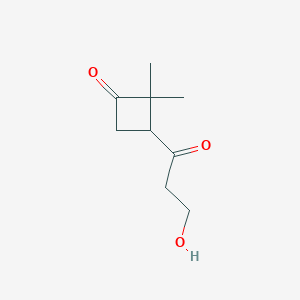
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
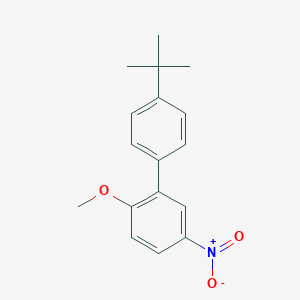
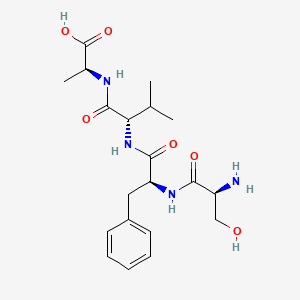
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
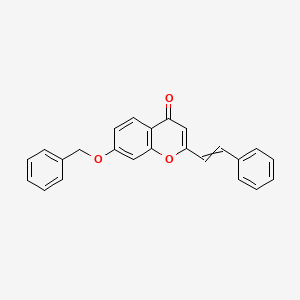
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
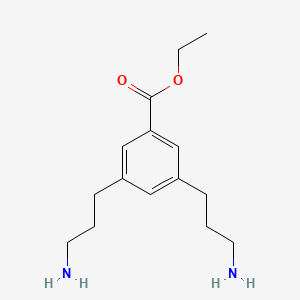
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
